4-(4-cyano-5-morpholinooxazol-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-Cyano-5-morpholinooxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a cyano group, a morpholine ring, an oxazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-cyano-5-morpholinooxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is to react a suitable precursor containing the morpholine and cyano groups with a benzenesulfonamide derivative under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: The compound may find use in the production of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-cyano-5-morpholinooxazol-2-yl)-N,N-dimethylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
4-(4-Cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide
4-(4-Cyano-5-morpholinooxazol-2-yl)-N-ethylbenzenesulfonamide
4-(4-Cyano-5-morpholinooxazol-2-yl)-N-propylbenzenesulfonamide
Uniqueness: 4-(4-Cyano-5-morpholinooxazol-2-yl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-(4-cyano-5-morpholin-4-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-19(2)25(21,22)13-5-3-12(4-6-13)15-18-14(11-17)16(24-15)20-7-9-23-10-8-20/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBAQSAHOGKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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